molecular formula C17H22N2O3S B11703155 Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11703155
M. Wt: 334.4 g/mol
InChI Key: YITQOOKFSRLLTK-UHFFFAOYSA-N
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Description

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thioxo group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester instead of a butyl ester.

Uniqueness

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo analogs .

Biological Activity

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 300799-46-6) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, focusing on its inhibitory effects on specific enzymes and its cytotoxicity profile.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidone derivatives, characterized by the presence of a thioxo group and a methoxy-substituted phenyl ring. Its molecular formula is C17H22N2O3SC_{17}H_{22}N_{2}O_{3}S, with a molecular weight of 334.43 g/mol. The structural features contribute to its biological properties and interaction with various biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. In vitro assays have demonstrated that the compound exhibits non-competitive inhibition against TP, with an IC50 value indicative of moderate potency:

Compound IC50 (µM) Mode of Inhibition
This compound314.0 ± 0.90Non-competitive
Standard Inhibitor (7-deazaxanthine)41.0 ± 1.63Non-competitive

These findings suggest that the compound could be optimized for further development as an anti-cancer agent by targeting angiogenesis pathways .

Cytotoxicity Evaluation

The cytotoxic effects of the compound were assessed using the MTT assay on 3T3 mouse fibroblast cells. The results indicated that this compound was non-cytotoxic at concentrations up to 500 µM. This non-toxicity is crucial for its potential therapeutic applications, as it suggests a favorable safety profile in normal cell lines .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and TP. The studies suggest that the compound occupies a position proximal to the catalytic site of TP, which is essential for its inhibitory action. The presence of the methoxy group on the phenyl ring appears to enhance binding affinity and selectivity towards TP .

Case Studies and Research Findings

In a broader context, dihydropyrimidone derivatives have been evaluated for their antioxidant properties alongside their enzyme inhibition capabilities. For instance, compounds similar to this compound were tested for free radical scavenging activities. One study reported that certain derivatives showed significant antioxidant activity with IC50 values comparable to known antioxidants .

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H22N2O3S/c1-4-5-10-22-16(20)14-11(2)18-17(23)19-15(14)12-8-6-7-9-13(12)21-3/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,23)

InChI Key

YITQOOKFSRLLTK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C

Origin of Product

United States

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